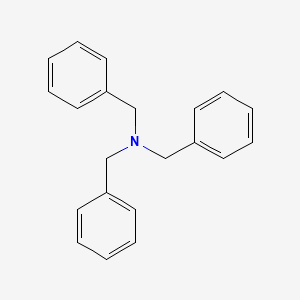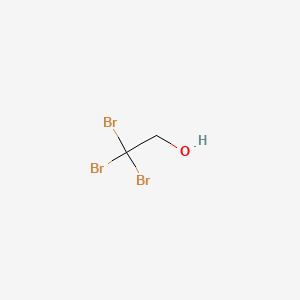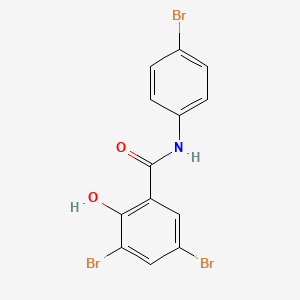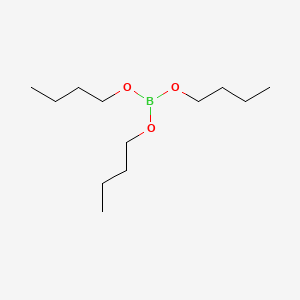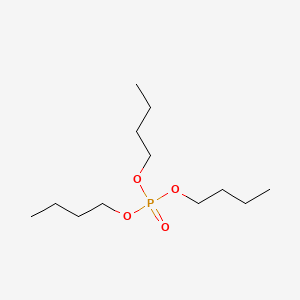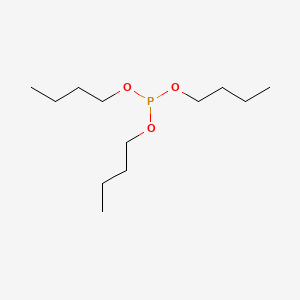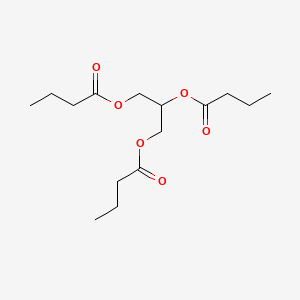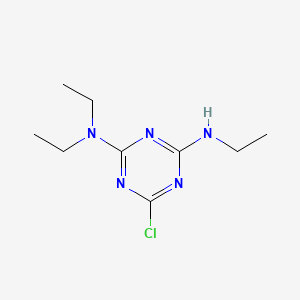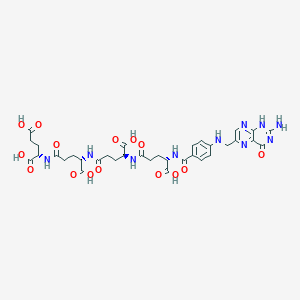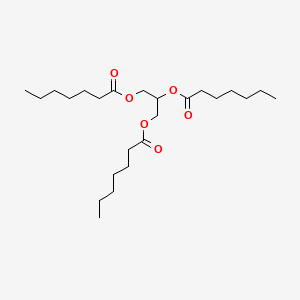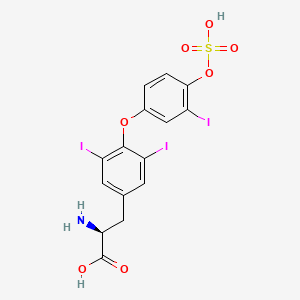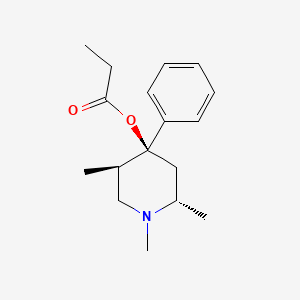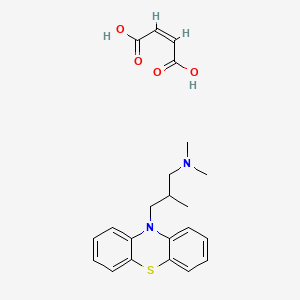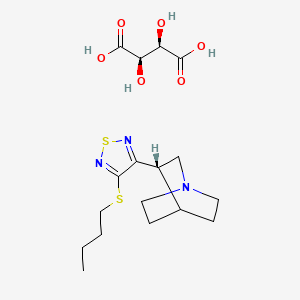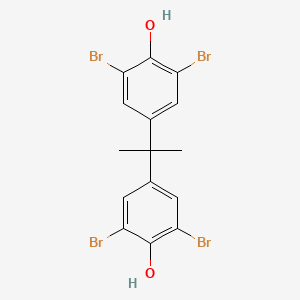
Tetrabromobisphenol A
Descripción general
Descripción
Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
Synthesis Analysis
TBBPA can be effectively transformed by the naturally occurring laccase enzyme from Trametes versicolor . The transformation of TBBPA derivatives has also been studied, with ether bond breakage and debromination contributing to the transformation of TBBPA derivatives .Chemical Reactions Analysis
TBBPA undergoes various chemical reactions. For instance, it can be effectively transformed by the naturally occurring laccase enzyme from Trametes versicolor . In another study, it was found that TBBPA can undergo pyrolysis reactions, with the density functional theory (DFT) method used to investigate these mechanisms .Physical And Chemical Properties Analysis
TBBPA is an off-white powder with a melting point in the range of 179° to 181°C and a density of 2.2 kg/L at 4°C. It is insoluble in water but is soluble in oxygenated solvents .Aplicaciones Científicas De Investigación
Retardante de llama en plásticos y electrónica
TBBPA es el retardante de llama bromado más abundante que se utiliza actualmente en polímeros plásticos, electrodomésticos y equipos de entretenimiento . Ayuda a reducir la inflamabilidad de estos materiales, aumentando así su seguridad.
Monitoreo ambiental
TBBPA se identifica a menudo como un producto metabólico del bisfenol A (BPA), ambos altamente bioconcentrados y que muestran una grave toxicidad biológica . Por lo tanto, es crucial monitorear la presencia de TBBPA en el medio ambiente. Se ha optimizado un método analítico para determinar simultáneamente TBBPA y BPA en muestras de plantas .
Estudio de absorción y metabolismo en plantas
Se han realizado investigaciones para investigar la absorción y el metabolismo de TBBPA en el maíz mediante experimentos de exposición hidropónica . Este estudio ayuda a comprender cómo se acumula el TBBPA en las plantas y su posible impacto en la cadena alimentaria.
Tratamiento de agua
Los estudios han demostrado que el TBBPA se puede eliminar del agua utilizando micromotores autopropulsados desarrollados con nanopartículas de óxido de manganeso (MnO2) . Esto proporciona una solución potencial para tratar el agua contaminada con TBBPA.
Degradación fúngica
Se ha encontrado que el hongo de pudrición blanca, Phanerochaete chrysosporium, degrada el TBBPA . La adición de nanoóxidos de hierro al hongo puede mejorar ligeramente la eliminación de TBBPA, proporcionando un posible método biológico para la degradación del TBBPA .
Estudios de neurotoxicidad
TBBPA se ha identificado como un posible disruptor endocrino . Se han realizado estudios para comprender sus efectos neurotóxicos. Por ejemplo, un estudio informó que la exposición al agua de peces cebra a TBBPA no causó cambios en el comportamiento locomotor .
Mecanismo De Acción
Target of Action
Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It has been found to interact with the thyroid hormone receptor (ThRα) . Additionally, TBBPA has been reported to exhibit antimicrobial activity against Gram-positive bacteria, with the bacterial cell wall being the target of TBBPA .
Mode of Action
TBBPA’s mode of action is primarily through its interaction with its targets. As an endocrine disruptor, TBBPA may interfere with both estrogens and androgens . It structurally mimics the thyroid hormone thyroxin (T4) and can bind more strongly to the transport protein transthyretin than T4 does, likely interfering with normal T4 activity . In terms of its antimicrobial activity, TBBPA interacts with the bacterial cell wall, leading to its antimicrobial effects .
Biochemical Pathways
TBBPA affects several biochemical pathways. It has been found to induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The apoptotic mechanism of action of TBBPA involves changes in phosphatidylserine externalization at the cellular membrane, cytosolic calcium ion and transmembrane mitochondrial potential levels, caspase-8, -9 and -3 activation, as well as PARP-1 cleavage, DNA fragmentation, and chromatin condensation . The mitochondrial pathway was mainly involved in the apoptotic action of TBBPA .
Pharmacokinetics
It has been found that tbbpa can be bioaccumulated and metabolized .
Result of Action
The result of TBBPA’s action is multifaceted. It has been found to trigger apoptosis in human PBMCs . TBBPA induced a significant reduction in glycolysis and mitochondrial ATP production rates, accompanied by mitochondrial fragmentation and an increase in mitochondrial reactive oxygen species (mitoROS) production in neuroendothelial cells .
Action Environment
TBBPA is predominantly found in different environments through industrial processes and in human samples . It is employed in a range of consumer products, including furniture, circuit boards
Safety and Hazards
TBBPA is a known endocrine disruptor, which means it can interfere with normal hormonal functions when it binds to target tissues in the human body . It is also classified as an endocrine disruptor, which inhibits the activities of natural hormones in the body, such as secretion, binding, transport, synthesis, action, or elimination responsible for maintaining reproduction, homeostasis, behavior, or development .
Direcciones Futuras
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation of TBBPA are in the preliminary phase and have several limitations. Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA . Another study suggests employing multiple-daily administration routes (such as dermal, inhalation, and drinking water), to further assess the neurotoxic effects of TBBPA in mammals .
Análisis Bioquímico
Biochemical Properties
Tetrabromobisphenol A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as an endocrine disruptor, interfering with hormone receptors and transport proteins. For instance, this compound can bind to the thyroid hormone transport protein transthyretin, displacing the natural hormone thyroxine . This interaction can lead to altered hormone levels and disrupted endocrine function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human hepatocellular carcinoma cells (HepG2), this compound exposure leads to changes in gene expression, particularly in genes involved in cell proliferation and metabolism . It also affects cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway and the Janus Kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway . These changes can result in altered cellular metabolism and impaired cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can mimic the structure of thyroid hormones and bind more strongly to the transport protein transthyretin than the natural hormone thyroxine . This binding can interfere with normal thyroid hormone activity, leading to disrupted endocrine function. Additionally, this compound has been shown to induce apoptosis in human peripheral blood mononuclear cells by altering phosphatidylserine translocation, cytosolic calcium ion levels, and mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can degrade in the environment, leading to the formation of various degradation products . These degradation products can have different biological activities and toxicities compared to the parent compound. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and disrupted metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an endocrine disruptor, affecting hormone levels and signaling pathways . At high doses, this compound can induce toxic effects, such as oxidative stress, neurodevelopmental disorders, and disrupted lipid metabolism . These effects are dose-dependent and can vary between different animal species.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative skeletal rearrangements, O-methylation, ipso-substitution, and reductive debromination . These metabolic processes can lead to the formation of various metabolites, which can have different biological activities and toxicities compared to the parent compound. The metabolism of this compound can also affect its bioavailability and distribution within the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins, such as transthyretin, and be transported through the bloodstream to different tissues . Within cells, this compound can accumulate in specific organelles, such as the liver and kidneys, where it can exert its toxic effects . The distribution of this compound within the body can be influenced by factors such as dose, exposure duration, and metabolic activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization can influence its interactions with various biomolecules and its ability to induce cellular toxicity. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the targeting and localization of this compound within cells .
Propiedades
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPZCZECFIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026081 | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Off-white solid; [HSDB] White powder; [MSDSonline] | |
| Record name | TETRABROMOBISPHENOL A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
~316 °C (decomposes at 200-300 °C) | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
178 °C | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), In water, 0.171 mg/L at 25 °C (non-ionic form, pH 3.05); 4.15 mg/L at 25 deg (pH 7.56); 30.5 mg/L at 25 deg (pH 7.99); 228 mg/L at 25 °C (pH 8.48); 1510 mg/L at 25 °C (pH 8.91), In water, 0.148 mg/L at pH 5; 1.26 mg/L at pH 7; 2.34 mg/L at pH 9, at 25 °C. In pure water, 0.063 mg/L at 21 °C; 0.24 mg/L at 25 °C, Soluble in ethanol, ether, benzene and chloroform, Soluble in oxygenated solvents. | |
| Record name | TETRABROMOBISPHENOL A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.2 kg/L at 4 °C, Relative density = 2.12, 2.18 | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.68X10-8 mm Hg at 25 °C | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
TBBPA is a non-genotoxic flame retardant used to improve fire safety in a wide variety of consumer products. Estimated human exposures to TBBPA are very low (<0.000084 mg/kg-day), relative to the doses (500 and 1000 mg/kg-day of TBBPA) administered in a recent bioassay that resulted in uterine tumors in Wistar Han rats following chronic exposure. As part of an effort to characterize the relevance of the uterine tumors to humans, data and biological knowledge relevant to the progression of events associated with TBBPA-induced uterine tumors in female rats were organized in an adverse outcome pathway (AOP) framework. Based on a review of possible MOAs for chemically induced uterine tumors and available TBBPA data sets, a plausible molecular initiating event (MIE) was the ability of TBBPA to bind to and inhibit estrogen sulfotransferases, the enzymes responsible for sulfation of estradiol. Subsequent key events in the AOP, including increased bioavailability of unconjugated estrogens in uterine tissue, would occur as a result of decreased sulfation, leading to a disruption in estrogen homeostasis, increased expression of estrogen responsive genes, cell proliferation, and hyperplasia. Available data support subsequent key events, including generation of reactive quinones from the metabolism of estrogens, followed by DNA damage that could contribute to the development of uterine tumors. Uncertainties associated with human relevance are highlighted by potential strain/species sensitivities to development of uterine tumors, as well as the characterization of a dose-dependent MIE. For the latter, it was determined that the TBBPA metabolic profile is altered at high doses (such as those used in the cancer bioassay), and thus an MIE that is only operative under repeated high dose, administration. The MIE and subsequent key events for the development of TBBPA-induced uterine tumors are not feasible in humans given differences in the kinetic and dynamic factors associated with high dose exposures in rats relative to human exposure levels to TBBPA., Due to potential consumer exposures, the toxicity of tetrabromobisphenol A (TBBPA) has been extensively studied. Reviews of TBBPA concluded no concerns regarding human health risks. The low toxicity of TBBPA is consistent with low bioavailability. However, some oral toxicity studies in rodents with TBBPA reported changes in thyroid hormone levels and a carcinogenicity study with TBBPA showed increased incidences of uterine tumors in rats. This review analyzes several modes of action (MoA) that may account for the observed thyroxine hormone changes and the uterine tumors. It concludes that the potential modes of action for thyroid changes induced by TBBPA are expected to exhibit a threshold for adverse effects due to the ability of the mammalian organism to compensate small changes in thyroid hormone levels. Regarding MoAs for the uterine tumors, TBBPA does not exert genotoxic or estrogenic effects. Available evidence suggests that TBBPA may increase levels of circulating estrogens by a competitive inhibition of estrogen conjugation and produce uterine tumors by promoting pre-existing Tp53-mutations due to increased estrogen levels resulting in increased cell proliferation. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropyl alcohol, White, crystalline powder | |
CAS RN |
79-94-7 | |
| Record name | TETRABROMOBISPHENOL A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrabromobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromobisphenol A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOBISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI02RFC3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
356 to 363 °F (NTP, 1992), 179 °C, Bromine content = 58.4%; specific gravity = 2.17; melting point = 179-181 °C /Commercial product/ | |
| Record name | TETRABROMOBISPHENOL A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2',6,6'-Tetrabromobisphenol A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TBBPA?
A1: The molecular formula of TBBPA is C15H12Br4O2, and its molecular weight is 463.952 g/mol.
Q2: What are the primary applications of TBBPA?
A2: TBBPA is predominantly used as a reactive flame retardant, chemically incorporated into polymers like epoxy resins used in circuit boards, electronic enclosures, and other materials. It also serves as an additive flame retardant in plastics like high-impact polystyrene. [, ]
Q3: Does TBBPA affect the thermal stability of the materials it's added to?
A3: Yes, studies have shown that TBBPA can enhance the thermal stability of certain polymers. For instance, when added to high-impact polystyrene, TBBPA-diallyl ether exhibited better flame retardancy than TBBPA alone, possibly due to bromination of the polystyrene during processing. []
Q4: Are there techniques to encapsulate TBBPA for better performance?
A4: Yes, microencapsulation of TBBPA has been explored to improve its thermal stability and delay its release. One study successfully encapsulated TBBPA bis(2,3-dibromopropyl)ether within double microcapsules, raising its melting point from 105°C to 325°C and improving its overall thermal stability. []
Q5: How does TBBPA enter the environment?
A5: TBBPA can enter the environment during its production, use, and disposal. It has been detected in various environmental matrices, including air, soil, sediment, and water samples. [, , ]
Q6: Can TBBPA be biotransformed in the environment?
A6: Yes, research shows that TBBPA can undergo anaerobic biotransformation in estuarine sediments. Under both methanogenic and sulfate-reducing conditions, TBBPA was completely dehalogenated to bisphenol A. []
Q7: Can TBBPA be degraded abiotically?
A7: Yes, studies demonstrate that TBBPA can undergo abiotic methylation in aqueous environments in the presence of methyl iodide, even under dark conditions. This process is influenced by pH, temperature, and natural organic matter concentration. []
Q8: What is being done to mitigate the environmental impact of TBBPA?
A8: Researchers are investigating various techniques to degrade TBBPA, such as photodegradation, microbial degradation, and advanced oxidation processes. These methods aim to break down TBBPA into less harmful substances. []
Q9: What are the known toxicological effects of TBBPA?
A9: Studies have shown that TBBPA can exhibit endocrine disrupting properties and is considered toxic to aquatic organisms. [, ]
Q10: How does TBBPA interact with biological systems at the cellular level?
A10: Research suggests that TBBPA exposure can lead to apoptosis in HepG2 cells (a human liver cancer cell line), potentially linked to a decrease in mitochondrial membrane potential. []
Q11: Does TBBPA affect the developing organism?
A11: Studies in avian embryos (quail and chicken) revealed that TBBPA exposure caused high embryo mortality. While TBBPA did not display estrogen-like effects in these studies, bisphenol A, a potential degradation product of TBBPA, did demonstrate such effects. []
Q12: Are there specific cell types where TBBPA has been shown to have detrimental effects?
A12: Yes, TBBPA has been shown to decrease the expression of cell-surface proteins crucial for human natural killer (NK) cell function. This impaired function could lead to increased susceptibility to cancer development and viral infections. []
Q13: What analytical techniques are used to measure TBBPA in environmental samples?
A13: Several analytical methods are employed to detect and quantify TBBPA in environmental samples, including: * Gas chromatography-mass spectrometry (GC-MS) [, ] * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] * High-performance liquid chromatography (HPLC) with various detectors (UV, electrospray ionization) [, ]
Q14: Have any methods been developed for specifically isolating TBBPA from complex matrices?
A14: Yes, molecularly imprinted polymers (MIPs) have been developed for the selective adsorption of TBBPA from water. These MIPs offer advantages like high selectivity and adsorption capacity, facilitating TBBPA extraction and analysis. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

